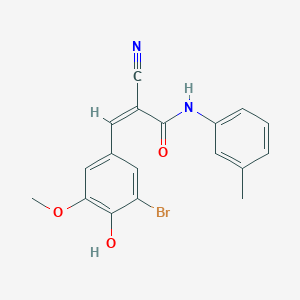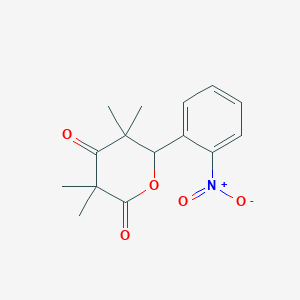
N-(4-chlorobenzyl)-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorobenzyl)-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide, commonly referred to as CBR-5884, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. CBR-5884 was first synthesized and characterized in 2009 by researchers at the University of Nottingham in the United Kingdom. Since then, it has been the subject of numerous scientific studies, which have investigated its synthesis, mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mecanismo De Acción
CBR-5884 exerts its anti-cancer effects through the inhibition of the enzyme N-myristoyltransferase (NMT), which is involved in the post-translational modification of various proteins. By inhibiting NMT, CBR-5884 disrupts the signaling pathways that are essential for the survival and growth of cancer cells, leading to their death.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, CBR-5884 has been found to have other biochemical and physiological effects. For example, it has been shown to inhibit the replication of the hepatitis C virus, suggesting its potential as an anti-viral agent. CBR-5884 has also been found to have anti-inflammatory properties, which could make it useful in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of CBR-5884 is its specificity for NMT, which makes it a valuable tool for studying the role of this enzyme in various cellular processes. However, its potency and selectivity can also be a limitation, as high concentrations of the compound may be required to achieve the desired effects. In addition, the synthesis of CBR-5884 can be challenging and time-consuming, which may limit its availability for research purposes.
Direcciones Futuras
There are several potential future directions for research on CBR-5884. One area of interest is the development of more efficient and scalable methods for its synthesis, which could increase its availability for research and potential therapeutic use. Another direction is the investigation of its potential applications in other diseases, such as viral infections and inflammatory disorders. Finally, further studies are needed to better understand the mechanism of action of CBR-5884 and its potential interactions with other drugs.
Métodos De Síntesis
The synthesis of CBR-5884 involves a multi-step process that begins with the reaction of 7-ethyl-1H-indole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(4-chlorobenzyl)acetamide in the presence of triethylamine to yield the desired product. The final compound is obtained after purification by column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
CBR-5884 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, CBR-5884 has been found to enhance the effectiveness of other chemotherapeutic agents, such as cisplatin, in killing cancer cells.
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-2-13-4-3-5-15-16(11-21-17(13)15)18(23)19(24)22-10-12-6-8-14(20)9-7-12/h3-9,11,21H,2,10H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGRQLSAKRAZBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2)C(=O)C(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)methyl]-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-phenyl-1-[2-(1-pyrrolidinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B4924575.png)
![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-4-morpholinecarboxamide](/img/structure/B4924582.png)
![2-phenyl-4-[4-(4-thiomorpholinylcarbonyl)-1-piperidinyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B4924589.png)
![N-cyclohexyl-4-ethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4924597.png)
![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-N,N-diethyl-3-piperidinecarboxamide](/img/structure/B4924602.png)

![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-5-oxo-L-prolinamide](/img/structure/B4924620.png)
![17-(2-naphthyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid](/img/structure/B4924622.png)
![3-[2-(dimethylamino)ethyl]-1-ethyl-8-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4924630.png)
![N-methyl-3-(4-morpholinyl)-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-propanamine](/img/structure/B4924632.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B4924642.png)
![N,N'-[2-chloro-5-(trifluoromethyl)-1,3-phenylene]bis[2-(4-morpholinyl)acetamide]](/img/structure/B4924656.png)
![2-phenoxyethyl 4-[4-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4924659.png)